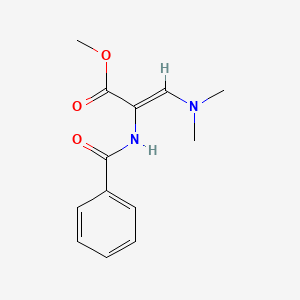![molecular formula C8H10N2O B1142499 Methanamine, N-[1-(3-pyridinyl)ethylidene]-, N-oxide (9CI) CAS No. 119908-57-5](/img/new.no-structure.jpg)
Methanamine, N-[1-(3-pyridinyl)ethylidene]-, N-oxide (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanamine, N-[1-(3-pyridinyl)ethylidene]-, N-oxide (9CI) is a chemical compound with the molecular formula C8H10N2O. It is an intermediate in the synthesis of various chemical products, including fungicides like Pyrisoxazole . This compound is characterized by its unique structure, which includes a pyridine ring and an N-oxide functional group.
Vorbereitungsmethoden
The synthesis of Methanamine, N-[1-(3-pyridinyl)ethylidene]-, N-oxide (9CI) typically involves the reaction of methanamine with a pyridine derivative under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of solvents and catalysts to facilitate the reaction . Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Methanamine, N-[1-(3-pyridinyl)ethylidene]-, N-oxide (9CI) undergoes various types of chemical reactions, including:
Oxidation: The N-oxide functional group can participate in oxidation reactions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced under specific conditions to yield corresponding amines or other reduced products.
Substitution: The pyridine ring can undergo substitution reactions with various reagents, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methanamine, N-[1-(3-pyridinyl)ethylidene]-, N-oxide (9CI) has several scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Wirkmechanismus
The mechanism of action of Methanamine, N-[1-(3-pyridinyl)ethylidene]-, N-oxide (9CI) involves its interaction with specific molecular targets and pathways. The compound’s N-oxide functional group plays a crucial role in its reactivity and interactions. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Methanamine, N-[1-(3-pyridinyl)ethylidene]-, N-oxide (9CI) can be compared with other similar compounds, such as:
Methanamine, N-[1-(2-pyridinyl)ethylidene]-, N-oxide: This compound has a similar structure but with a different position of the pyridine ring, leading to different chemical and biological properties.
Other pyridine derivatives: Various pyridine derivatives with N-oxide functional groups can be compared based on their reactivity, stability, and applications.
The uniqueness of Methanamine, N-[1-(3-pyridinyl)ethylidene]-, N-oxide (9CI) lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
119908-57-5 |
|---|---|
Molekularformel |
C8H10N2O |
Molekulargewicht |
150.1778 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-](/img/structure/B1142424.png)






